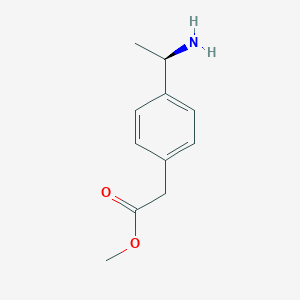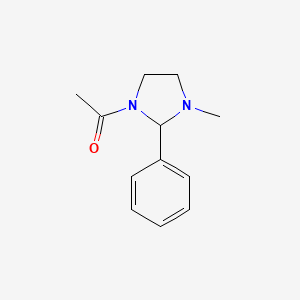![molecular formula C15H20N2O3 B12937529 Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester CAS No. 90826-33-8](/img/structure/B12937529.png)
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes an isocyanate group and a methyl ester group, making it a versatile molecule in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful handling of reactive intermediates and the implementation of safety measures to prevent exposure to toxic reagents like phosgene. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines are used under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbamates or ureas.
Reduction: Amines.
Substitution: Urethanes or ureas.
科学研究应用
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
作用机制
The mechanism of action of Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines or alcohols. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymer formation in industrial processes.
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but lacks the isocyanate group.
Carbamic acid, methyl ester: Simpler structure with only a methyl ester group.
Carbamic acid, phenyl ester: Contains a phenyl group but lacks the isocyanate group.
Uniqueness
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester is unique due to its combination of an isocyanate group and a methyl ester group, which imparts distinct reactivity and versatility in various chemical reactions and applications. This combination allows it to participate in a wide range of synthetic transformations, making it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
90826-33-8 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
methyl N-[2-[3-(2-isocyanatopropan-2-yl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,16-10-18)11-7-6-8-12(9-11)15(3,4)17-13(19)20-5/h6-9H,1-5H3,(H,17,19) |
InChI 键 |
XZJMIPFYRUEGDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)
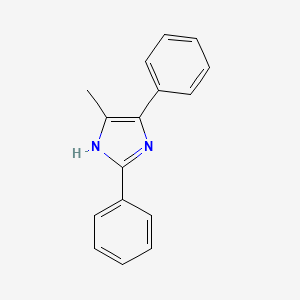

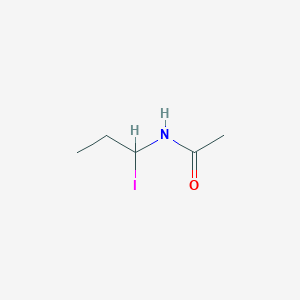
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
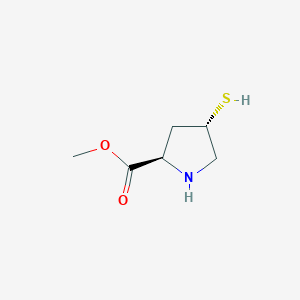
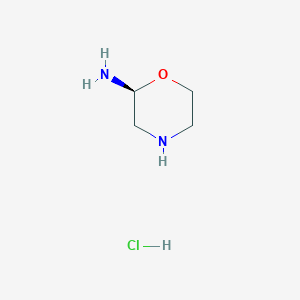
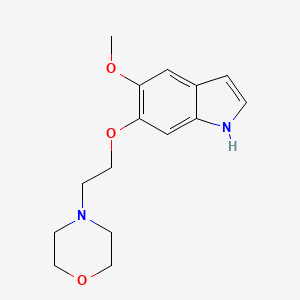
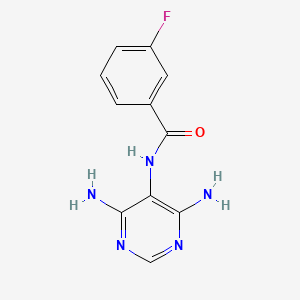
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
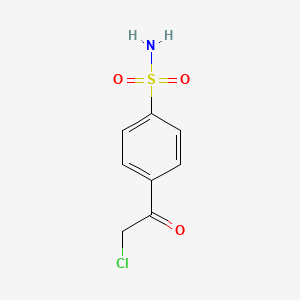
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
